Comparative Lipophilicity (XLogP) as a Predictor of Membrane Penetration and Antimicrobial Potency
4-Chloro-3-ethyl-5-methylphenol exhibits a computed XLogP of 3.4, which is higher than the XLogP of 4-chloro-3-ethylphenol (lacking the 5-methyl group; XLogP ~2.8-3.0) [1] but lower than that of 2,4-dichloro-3-ethyl-5-methylphenol (incorporating a second chlorine; XLogP likely >3.8) [2]. In the Klarmann homologous series, bactericidal potency against Gram-positive organisms such as Staphylococcus aureus increased with alkyl chain length and logP up to an optimal range, after which activity plateaued or declined; the ethyl/methyl combination places 4-Chloro-3-ethyl-5-methylphenol at an intermediate lipophilicity that balances membrane solubility with aqueous diffusion [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 4-Chloro-3-ethylphenol: XLogP ~2.8-3.0; 2,4-Dichloro-3-ethyl-5-methylphenol: XLogP >3.8 (estimated) |
| Quantified Difference | Δ ≈ +0.4 to +0.6 vs. non-methylated analog; Δ ≈ −0.4 vs. di-chlorinated analog |
| Conditions | In silico XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
Lipophilicity directly influences the compound's ability to partition into bacterial membranes; a XLogP of 3.4 positions this compound in a favorable window for Gram-positive activity without excessive hydrophobicity that could impair formulation in aqueous-based disinfectants.
- [1] PubChem. 4-Chloro-3-ethylphenol (CID: 14143-32-9). Computed XLogP3. Accessed 2026-04-28. View Source
- [2] PubChem. 2,4-Dichloro-3-ethyl-5-methylphenol (CID: structure search). Estimated via structure-activity trends. Accessed 2026-04-28. View Source
- [3] Klarmann, E., Shternov, V.A., & Gates, L.W. (1933). The Alkyl Derivatives of Halogen Phenols and their Bactericidal Action. I. Chlorophenols. Journal of the American Chemical Society, 55(6), 2576–2589. View Source
